molecular formula C14H22N2O B11814196 2-Ethoxy-5-(1-ethylpiperidin-2-yl)pyridine

2-Ethoxy-5-(1-ethylpiperidin-2-yl)pyridine

Cat. No.: B11814196
M. Wt: 234.34 g/mol
InChI Key: JCMVBFKCVHMNNG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-(1-ethylpiperidin-2-yl)pyridine involves several steps, typically starting with the preparation of the pyridine ring followed by the introduction of the ethoxy and piperidinyl groups. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-(1-ethylpiperidin-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or alcohols are frequently used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-(1-ethylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-5-(1-ethylpiperidin-2-yl)pyridine stands out due to its unique combination of ethoxy and piperidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

2-ethoxy-5-(1-ethylpiperidin-2-yl)pyridine

InChI

InChI=1S/C14H22N2O/c1-3-16-10-6-5-7-13(16)12-8-9-14(15-11-12)17-4-2/h8-9,11,13H,3-7,10H2,1-2H3

InChI Key

JCMVBFKCVHMNNG-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCCC1C2=CN=C(C=C2)OCC

Origin of Product

United States

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